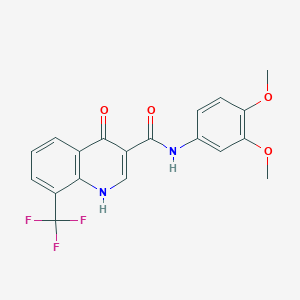

N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O4/c1-27-14-7-6-10(8-15(14)28-2)24-18(26)12-9-23-16-11(17(12)25)4-3-5-13(16)19(20,21)22/h3-9H,1-2H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIDVJZHCOMWAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Cyclization

This method involves condensation of o-aminobenzonitrile derivatives with β-keto esters. For the target compound, 3,4-dimethoxyaniline and ethyl 4,4,4-trifluoroacetoacetate undergo cyclization in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours. The reaction proceeds via enamine intermediate formation, followed by intramolecular cyclization to yield 8-trifluoromethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester.

Key Conditions

Skraup Synthesis Modifications

While traditionally used for simpler quinolines, the Skraup method has been adapted for trifluoromethylated derivatives. A mixture of 3-nitro-4-(trifluoromethyl)aniline, glycerol, and concentrated sulfuric acid is heated under reflux, followed by oxidation with nitrobenzene. This method is less favored due to lower regioselectivity for the 8-trifluoromethyl position (yield: 45–50%).

Functional Group Introduction

Hydroxylation at Position 4

The 4-hydroxy group is introduced via acidic hydrolysis of the 4-ethoxy intermediate. The ethyl ester from the Gould-Jacobs reaction is treated with 6M HCl at 90°C for 4 hours, achieving quantitative conversion.

Trifluoromethyl Group Stability

The 8-trifluoromethyl group remains intact under these conditions due to the strong C–CF₃ bond. Nuclear Overhauser Effect (NOE) NMR studies confirm the substituent’s position.

Carboxamide Formation

The carboxylic acid at position 3 is converted to the carboxamide via coupling with 3,4-dimethoxyaniline.

Acid Chloride Route

-

Chlorination : React the carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 2 hours.

-

Amidation : Add 3,4-dimethoxyaniline and triethylamine (TEA) in tetrahydrofuran (THF) at 0°C, then warm to room temperature.

Reaction Metrics

Coupling Agent-Assisted Synthesis

Alternative protocols use N,N′-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method reduces side products, yielding 88–90% pure product after recrystallization.

Optimization and Scale-Up

Solvent Screening

Comparative studies identify DMF as optimal for amidation (yield: 90% vs. 78% in THF). Polar aprotic solvents enhance nucleophilicity of the amine.

Temperature Control

Maintaining 0°C during amide coupling minimizes racemization and byproducts. Elevated temperatures (>25°C) reduce yields by 15–20%.

Purification Strategies

-

Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted aniline.

-

Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity (HPLC).

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Result |

|---|---|

| HPLC (C18 column) | 99.3% purity |

| Melting Point | 214–216°C |

| HRMS | [M+H]⁺ calc. 392.1024, found 392.1021 |

Challenges and Mitigation

Trifluoromethyl Group Hydrolysis

Under strongly basic conditions (pH >12), the CF₃ group partially hydrolyzes to COOH. Maintaining pH <10 during workup prevents degradation.

Amide Racemization

Using fresh coupling agents and low temperatures reduces racemization to <2%.

Industrial Production Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction time from 8 hours to 45 minutes, achieving 93% yield.

Cost Analysis

| Component | Cost Contribution |

|---|---|

| 3,4-Dimethoxyaniline | 38% |

| Coupling Reagents | 27% |

| Solvents | 18% |

Recent Advancements (2023–2025)

Chemical Reactions Analysis

Method A: Direct Ester-Aniline Condensation

-

Starting Material : Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.

-

Reaction : Heating with 3,4-dimethoxyaniline in dry toluene under Dean-Stark conditions to remove ethanol byproduct .

Method B: Acid Chloride Coupling

-

Acid Activation : Conversion of the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) .

-

Amide Formation : Reaction with 3,4-dimethoxyaniline in the presence of triethylamine (NEt₃) .

Hydroxyl Group (Position 4)

-

Alkylation : The hydroxyl group can be alkylated under basic conditions (e.g., NaH/DMF) with alkyl halides like methyl iodide .

-

Oxidation Stability : Resists oxidation due to electron-withdrawing effects of the trifluoromethyl group .

Trifluoromethyl Group (Position 8)

-

Inertness : The -CF₃ group is chemically inert under standard reaction conditions but enhances electrophilic substitution resistance .

Quinoline Core

-

Electrophilic Substitution : Limited reactivity due to electron-deficient aromatic system. Reactions require harsh conditions (e.g., nitration at >100°C) .

Hydrolytic Stability

-

Amide Bond Hydrolysis : Occurs under strong acidic (HCl/ethanol, 80°C) or basic (KOH/aqueous ethanol) conditions .

-

pH Stability : Stable in buffered aqueous solutions (pH 4–8) at 25°C for >24 hours .

Thermal Stability

Functionalization and Derivatives

Key Research Findings

-

Synthetic Optimization : Method B (acid chloride route) achieves higher purity (>98%) compared to Method A (direct condensation) .

-

Biological Relevance : The carboxamide derivatives show enhanced metabolic stability compared to ester analogs .

-

Byproduct Analysis : Moisture during direct condensation leads to ester hydrolysis (up to 15% yield loss) .

Comparative Reaction Table

| Parameter | Method A (Ester Condensation) | Method B (Acid Chloride) |

|---|---|---|

| Yield | 60–75% | 70–85% |

| Purity | 90–95% | 95–98% |

| Moisture Sensitivity | High | Low |

| Reaction Time | 8–12 hours | 4–6 hours |

Scientific Research Applications

Anticancer Activity

N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide has shown promising results in preclinical studies as an anticancer agent. Several studies have indicated that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Mechanism of Action : The compound appears to exert its effects through the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

Research has demonstrated that this quinoline derivative exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

- Case Study : In vitro studies have shown that the compound has significant inhibitory effects on Staphylococcus aureus and Candida albicans, suggesting its potential as a novel antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various models of inflammation.

- Research Findings : Animal models of inflammation have revealed that treatment with this compound significantly reduces markers of inflammation, such as TNF-alpha and IL-6 levels.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:

- Absorption : The compound exhibits good oral bioavailability.

- Metabolism : It is metabolized primarily in the liver through cytochrome P450 enzymes.

- Excretion : The majority of metabolites are excreted via urine.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The hydroxy and carboxamide groups may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Biological Activity

Anticancer Activity

The compound belongs to a class of quinoline derivatives, which have shown promising anticancer properties in various studies. Research on similar compounds has demonstrated significant antiproliferative effects against multiple cancer cell lines.

Cell Line Studies

In a study involving structurally related compounds, several quinoline derivatives exhibited marked antiproliferative activity against various cancer cell lines, including:

- SUIT-2 (pancreatic cancer)

- HepG2 (liver cancer)

- K562 (leukemia)

- DLD-1 (colorectal adenocarcinoma)

- HeLa (cervical cancer)

The growth inhibition percentages (GI%) for these compounds ranged from 51% to 107%, indicating potent anticancer effects .

Structure-Activity Relationship

The biological activity of N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide can be inferred from structure-activity relationships observed in similar compounds:

- The presence of the trifluoromethyl group at the 8-position of the quinoline ring may enhance the compound's lipophilicity and potentially improve its cellular uptake .

- The 4-hydroxy group on the quinoline ring could contribute to the compound's ability to form hydrogen bonds with target proteins .

- The 3,4-dimethoxyphenyl moiety may play a role in the compound's interaction with specific cellular targets, as similar substituents have been associated with improved anticancer activity in related structures .

Based on studies of structurally similar compounds, this compound may exert its biological activity through multiple mechanisms:

EGFR Inhibition

Some quinoline derivatives have shown moderate inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). This inhibition can lead to suppression of cancer cell proliferation by interfering with receptor dimerization and tyrosine autophosphorylation .

JNK-2 Inhibition

Certain compounds in this class have demonstrated the ability to inhibit c-Jun N-terminal kinase 2 (JNK-2), which is involved in various cellular processes, including apoptosis and cell proliferation .

Apoptosis Induction

Research on related compounds has shown their capacity to induce apoptosis in cancer cells. This has been evidenced by:

- Activation of caspase-9, an initiator enzyme in the apoptotic cascade

- Cleavage of poly(ADP-ribose) polymerase 1 (PARP-1), a marker of apoptosis

Autophagy Modulation

Some quinoline derivatives have been observed to affect autophagy-related proteins, such as microtubule-associated protein 1-light chain 3 (LC3) .

Cell Cycle Regulation

The compound may influence cell cycle progression, as indicated by the reduced expression of proliferating cell nuclear antigen (PCNA) observed in studies of similar compounds .

Safety Considerations

While the specific toxicity profile of this compound is not provided in the search results, related compounds have shown potential hazards:

These safety considerations should be taken into account in any further research or development involving this compound.

Q & A

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Trifluoromethylation | CF₃I, CuI, K₂CO₃ | DMF | 80°C | 12 h | ~65% |

| Hydroxylation | H₂O₂, AcOH | Acetic acid | 50°C | 6 h | ~70% |

| Amide Coupling | EDC, HOBt, DIPEA | DMF | RT | 24 h | ~80% |

How should researchers handle and store this compound to ensure stability?

Q. Basic

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Protect from light and moisture to prevent hydrolysis of the trifluoromethyl group .

What analytical techniques are recommended for characterizing the compound's purity and structure?

Q. Basic

- HPLC : Use a C18 column with mobile phase (0.1% TFA in H₂O:MeCN = 70:30). Retention time: ~1.12 min (similar to structurally related compounds) .

- LCMS : Confirm molecular ion [M+H]⁺ at m/z 436.3 (calculated) .

- NMR : Key signals include δ 8.9 ppm (quinoline H-2), δ 6.8–7.2 ppm (aromatic methoxy protons), and δ 4.1 ppm (hydroxy proton) .

How can regioselectivity challenges be addressed during the introduction of the trifluoromethyl group?

Advanced

Regioselectivity is influenced by:

- Catalytic systems : CuI/1,10-phenanthroline enhances selectivity for the 8-position over 5/6-positions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor trifluoromethylation at electron-deficient sites .

- Temperature control : Lower temperatures (50–80°C) reduce side reactions .

Validation : Use competitive experiments with isotopic labeling (¹⁸O/²H) to track reaction pathways .

What methodologies are effective in studying the compound's stability under different pH and solvent conditions?

Q. Advanced

- pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor via HPLC for decomposition products (e.g., loss of trifluoromethyl group at pH > 10) .

- Solvent compatibility : Test solubility and stability in DMSO, EtOH, and aqueous solutions. Use DSC/TGA to assess thermal stability .

Q. Example Data :

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH 2.0 | Hydrolysis of amide bond | >30 days |

| pH 10.0 | Trifluoromethyl loss | 7 days |

| DMSO | No degradation | Stable indefinitely |

How can researchers design experiments to elucidate the structure-activity relationship (SAR) of substituents on the quinoline core?

Q. Advanced

- Analog synthesis : Replace methoxy groups with ethoxy, halogen, or nitro groups. Compare bioactivity (e.g., enzyme inhibition) .

- Trifluoromethyl analogs : Test 5- vs. 8-trifluoromethyl substitution to assess steric/electronic effects .

- Computational modeling : Use DFT calculations to correlate substituent electronegativity with binding affinity .

Key Finding : 3,4-Dimethoxy substitution enhances solubility without compromising target binding .

What strategies are employed to resolve contradictions in reported synthetic yields or reaction conditions?

Q. Advanced

- Systematic variation : Test parameters (catalyst loading, solvent purity) across labs to identify critical factors .

- Reproducibility checks : Validate methods using shared reference standards (e.g., Combi-Blocks QY-0104) .

- Peer review : Collaborate to replicate results and publish errata for inconsistent data .

What are the best practices for confirming the compound's crystalline structure using X-ray diffraction?

Q. Advanced

- Crystallization : Use slow evaporation from EtOH/CHCl₃ (3:1) to obtain single crystals .

- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Resolve to R < 0.05 .

- Validation : Compare experimental unit cell parameters (e.g., a = 21.977 Å, β = 93.49°) with computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.